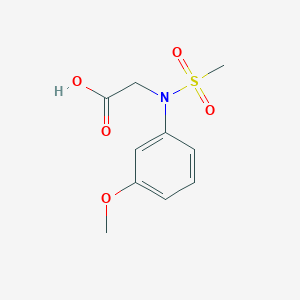

N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine, also known as NMDA receptor antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects that make it a promising candidate for research in the field of neuroscience.

Scientific Research Applications

Herbicide Transport and Environmental Impact

Research on glyphosate [N-(phosphonomethyl)-glycine] and glufosinate [2-amino-4-(hydroxy-methylphosphinyl)butanoic acid] explores their environmental impact and transport through soil via preferential flow. These studies are significant for understanding how similar compounds may interact with the environment, particularly in agricultural settings. Glyphosate and glufosinate's strong sorption to soil and potential for less toxicity highlight the importance of examining the environmental behaviors of related compounds (Malone et al., 2004).

Interaction with Insecticide-Herbicide on Plant Yield

Investigations into the interactions between herbicides like linuron [3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea] and insecticides on soybeans (Glycine max) can inform on the compound's agricultural applications. The synergistic effects of these chemicals on plant health and yield demonstrate the complexity of chemical interactions in crop management and the need for thorough research on new compounds (Hayes et al., 1979).

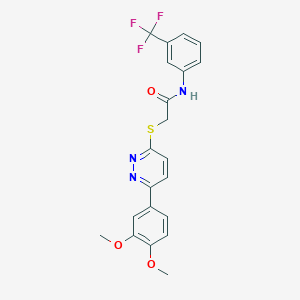

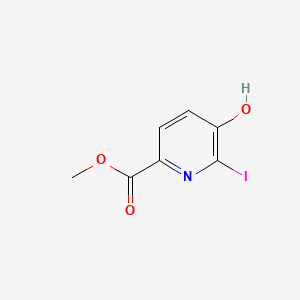

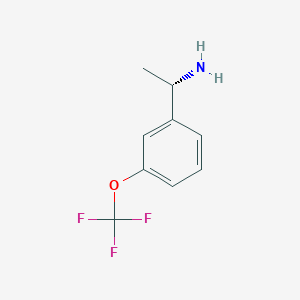

Synthesis and Chemical Transformations

The synthesis of 1,2,4-triazines from thioacylated amino-acid esters, including those related to glycine, reveals the potential for chemical transformations involving N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine in pharmaceuticals or material science. These chemical strategies can lead to novel compounds with specific biological or physical properties (Andersen et al., 1983).

Soybean Tolerance to Herbicides

Understanding the basis for crop tolerance to herbicides, as explored in research on soybean's (Glycine max) response to thifensulfuron methyl, can guide the development of resistant crops or the safe use of related compounds in agriculture. This research highlights the metabolic pathways and genetic traits contributing to herbicide resistance, a crucial aspect of modern agricultural biotechnology (Brown et al., 1990).

properties

IUPAC Name |

2-(3-methoxy-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-16-9-5-3-4-8(6-9)11(7-10(12)13)17(2,14)15/h3-6H,7H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYAHQJFNFMBRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N(CC(=O)O)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-N-(methylsulfonyl)glycine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B2980311.png)

![N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2980312.png)

![(2E)-7-chloro-2-[(4-methylanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2980315.png)

![N-(3,5-difluorophenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2980323.png)